2-chloroethyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate
Overview
Description
2-chloroethyl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes a chloroethyl group and a benzobbenzazepine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
- Formation of the benzobbenzazepine core : This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzobbenzazepine core.
- Introduction of the chloroethyl group : The chloroethyl group is introduced through a nucleophilic substitution reaction, where a suitable chloroethylating agent reacts with the benzobbenzazepine core.
- Carbamate formation : The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-chloroethyl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
- Oxidation : Potassium permanganate in acidic or neutral conditions.
- Reduction : Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
- Substitution : Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
- Oxidation : Oxidized derivatives with functional groups such as alcohols or ketones.
- Reduction : Reduced derivatives with functional groups such as amines or alcohols.
- Substitution : Substituted derivatives with various nucleophiles attached to the chloroethyl group.
Scientific Research Applications
2-chloroethyl N-(6,11-dihydro-5H-benzob
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:
- Binding to receptors : Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
- Inhibiting enzymes : Inhibiting the activity of key enzymes involved in metabolic processes.
- Inducing apoptosis : Triggering programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
2-chloroethyl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds : Compounds with similar structures include other benzobbenzazepine derivatives and carbamate compounds.
- Uniqueness : The presence of the chloroethyl group and the specific benzobbenzazepine core makes this compound unique in terms of its chemical reactivity and potential biological activities.
Conclusion
2-chloroethyl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
2-chloroethyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-9-10-22-17(21)19-14-8-7-13-6-5-12-3-1-2-4-15(12)20-16(13)11-14/h1-4,7-8,11,20H,5-6,9-10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWKIKRVEJHWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC3=C1C=CC(=C3)NC(=O)OCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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